methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate
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Overview
Description
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenylacetate backbone, with a 2,4-dichlorobenzoyl amide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with methyl 2-amino-2-phenylacetate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetic acid
Reduction: Methyl 2-[(2,4-dichlorobenzyl)amino]-2-phenylacetate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds:
- Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoate
- Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate
- Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-(4-methylphenyl)acetate
Uniqueness: Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate is unique due to its specific substitution pattern and the presence of both ester and amide functional groups. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)14(10-5-3-2-4-6-10)19-15(20)12-8-7-11(17)9-13(12)18/h2-9,14H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYLVXAESWXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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